2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
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Overview
Description
“2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid” is a chemical compound with the molecular formula C12H10O3S . It has a molecular weight of 234.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10O3S/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 234.27 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Structural Analysis and Crystallography
The compound "N′‐[Bis(benzylsulfanyl)methylene]‐2‐furohydrazide," closely related to "2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid," has been structurally characterized to understand its molecular geometry and intermolecular interactions. The study revealed specific dihedral angles and interactions that stabilize its crystal structure, contributing to the understanding of how similar compounds might be designed for enhanced stability or reactivity (Butcher et al., 2007).
Synthesis and Chemical Reactions
Research on the synthesis of benzoic acid from biomass-derived furan and acrylic acid highlights a potential application of furan derivatives in sustainable chemical synthesis. The study demonstrates a two-step reaction involving Diels–Alder and dehydration reactions, showcasing how derivatives of "this compound" can be utilized in producing valuable chemical compounds from renewable resources (Mahmoud et al., 2015).
Biological Applications
Investigations into the biological activities of benzoic acid derivatives, including sulfanylbenzoic acid compounds, have shown their efficacy in inducing multiple stress tolerance in plants. This study suggests that the benzoic acid moiety, present in "this compound," may play a crucial role in enhancing plant resilience to environmental stresses, such as heat, drought, and chilling (Senaratna et al., 2004).
Corrosion Inhibition
The study of amino acid compounds as corrosion inhibitors for steel in acidic solutions reveals another application of furan derivatives. Compounds structurally related to "this compound" have been synthesized and shown to effectively inhibit corrosion, demonstrating the potential of such compounds in protecting metal surfaces (Yadav et al., 2015).
Antimicrobial Activity
Newly synthesized compounds derived from furan and benzoic acid structures have been evaluated for their antimicrobial properties against bacterial and fungal strains. This research underscores the potential of "this compound" derivatives in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics (El-Shehry et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific target information, it’s challenging to describe the exact mode of action of 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid. The presence of a benzoic acid moiety could suggest potential interactions with enzymes that metabolize aromatic compounds .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming process .
Pharmacokinetics
The compound’s molecular weight (23428 g/mol) and structure suggest it may have reasonable bioavailability .
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGQQJWRQXYPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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